Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the use of difluorocarbene reagents has been shown to be effective in introducing the difluoromethyl group onto aromatic and aliphatic backbones .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions can facilitate the large-scale synthesis of Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate. Additionally, the development of green chemistry approaches, such as solvent-free reactions and catalytic processes, can enhance the sustainability of the production methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium-based catalysts for cross-coupling reactions). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The compound may also participate in various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(trifluoromethyl)-1-methyl-1H-imidazole-4-carboxylate
- Methyl 5-(chloromethyl)-1-methyl-1H-imidazole-4-carboxylate
- Methyl 5-(bromomethyl)-1-methyl-1H-imidazole-4-carboxylate
Uniqueness
Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C7H8F2N2O2 |
---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
methyl 5-(difluoromethyl)-1-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H8F2N2O2/c1-11-3-10-4(7(12)13-2)5(11)6(8)9/h3,6H,1-2H3 |
InChI Key |
DLAWRQJUZGCKHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1C(F)F)C(=O)OC |
Origin of Product |
United States |
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